2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-phenethylacetamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(18-11-9-14-5-2-1-3-6-14)13-24-17-8-7-15(20-21-17)22-12-4-10-19-22/h1-8,10,12H,9,11,13H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMYDJNGOMWLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-phenethylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyridazine ring, a pyrazole moiety, and an acetamide functional group, suggest a diverse range of pharmacological applications.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Pyridazine Ring : Known for its involvement in various biological activities.
- Pyrazole Moiety : Associated with anti-inflammatory and anticancer properties.
- Thioether Linkage : May enhance bioactivity through improved interaction with biological targets.
- Phenethyl Group : Potentially increases lipophilicity and membrane permeability.
Enzyme Inhibition
One notable area of investigation is the compound's inhibitory activity against glycogen synthase kinase 3 (GSK-3), an enzyme implicated in several diseases, including Alzheimer's disease and type 2 diabetes. Preliminary findings suggest that this compound may act as an inhibitor, although further research is necessary to confirm these effects and elucidate the underlying mechanisms .
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to observed therapeutic effects. For instance, inhibition of GSK-3 could influence cellular signaling pathways relevant to neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-Pyrazole Derivatives | Contains a pyrazole ring | Varied substituents affect pharmacological properties |
| Thiazole-based Compounds | Incorporates sulfur in a different ring system | Often exhibit antimicrobial properties |
| Trifluoromethylated Phenols | Similar trifluoromethoxy group | Enhanced lipophilicity leading to improved bioavailability |
The combination of heterocycles in this compound may provide synergistic effects that enhance its biological activity compared to simpler analogs.
Synthesis and Evaluation
A study focused on the synthesis of novel derivatives similar to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-acetamides revealed various biological activities, including anti-inflammatory and antibacterial effects. These derivatives were evaluated for their efficacy against different pathogens and inflammatory models, providing insight into their therapeutic potential .
Pharmacological Applications
In addition to antibacterial and enzyme inhibitory activities, there is ongoing research into the compound's potential as an anti-inflammatory agent. The presence of both pyrazole and pyridazine rings is believed to contribute to these effects, making it a candidate for further pharmacological studies aimed at developing new therapeutic agents .
Scientific Research Applications
Chemical Properties and Structure
Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione features a fused thieno-furan structure with two methyl groups at the 1 and 3 positions. Its molecular formula is , and it has a molecular weight of 182.20 g/mol. The structure can be represented as follows:
Chemistry
Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione serves as a building block for synthesizing more complex molecules and materials. It can undergo various chemical reactions such as oxidation, reduction, and substitution to introduce different functional groups onto the thiophene or furan rings .
Biology
The compound's unique structure makes it a candidate for studying biological interactions. Research indicates that it may interact with specific enzymes and receptors, leading to various biological effects. It has shown potential as an anticancer agent by inducing apoptosis in cancer cells.
Medicine
Ongoing research is exploring its potential as a pharmaceutical intermediate or active ingredient. Studies have demonstrated its cytotoxic effects against various cancer cell lines with promising IC50 values indicating significant antitumor activity.
Industry
In industrial applications, dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione is utilized in the development of advanced materials such as conductive polymers and electronic devices . Its properties allow for the creation of materials with enhanced electrical conductivity.
Anticancer Properties
Research has indicated that dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione exhibits significant anticancer properties. A notable study by Xia et al. reported an IC50 value of approximately 26 µM against A549 lung cancer cells. The mechanism of action is believed to involve modulation of signaling pathways associated with cell proliferation and apoptosis.
Antioxidant Activity
The compound has also been studied for its antioxidant capabilities. It demonstrated significant free radical scavenging activity in vitro . This property is crucial in combating oxidative stress and preventing cellular damage.
Cytotoxicity Profile
The following table summarizes the IC50 values obtained from various studies assessing the cytotoxic effects of dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione on different cancer cell lines:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
The compound’s closest structural analog is 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide (CAS 1019096-85-5, ). Key differences include:
- Pyridazine Substituent : The target compound has a directly attached pyrazole at the pyridazine 6-position, whereas the analog features a 4-(pyrazol-1-yl)phenyl group , introducing steric bulk and extended conjugation.
- N-Substituent : The target compound uses a phenethyl group , while the analog employs a 4-fluorobenzyl group , altering electronic and lipophilic properties.
| Parameter | Target Compound | Analog (CAS 1019096-85-5) |
|---|---|---|
| Pyridazine Substituent | 1H-pyrazol-1-yl | 4-(1H-pyrazol-1-yl)phenyl |
| N-Substituent | Phenethyl | 4-fluorobenzyl |
| Molecular Formula | C₂₁H₂₀N₆OS (inferred) | C₂₂H₁₈FN₅OS |
| Molecular Weight | ~420.5 g/mol (estimated) | 419.5 g/mol |
| Key Functional Groups | Thioether, pyrazole, amide | Thioether, fluorobenzyl, amide, pyrazole |
Computational Insights
Crystallographic software like SHELX and ORTEP-3 enables comparative analysis of molecular geometries. For instance:
- Bond Lengths : Pyridazine C-N bonds in the target compound are expected to align with standard values (~1.33 Å), while the analog’s phenyl spacer may elongate bond distances due to steric effects .
- Torsional Angles : The phenethyl group in the target compound likely adopts a staggered conformation, minimizing steric clashes, whereas the fluorobenzyl group in the analog may exhibit restricted rotation due to fluorine’s van der Waals radius .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
